molecular formula C37H31F6N3S B2666181 1-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 1040245-49-5

1-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No.: B2666181
CAS No.: 1040245-49-5
M. Wt: 663.73
InChI Key: NBHCLYDPDKSHJN-UHFFFAOYSA-N
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Description

1-[2-(13-azapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the azapentacyclo structure and the attachment of the cyclohexyl and thiourea groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be crucial for each step. Detailed synthetic routes would require access to specialized chemical literature or experimental data.

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Potentially altering the thiourea group or other functional groups.

    Reduction: Possibly affecting the azapentacyclo structure or other parts of the molecule.

    Substitution: Likely involving the trifluoromethyl groups or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be studied for its unique structural properties and reactivity. It might serve as a model compound for understanding complex organic frameworks or be used in the development of new synthetic methodologies.

Biology and Medicine

In biology and medicine, the compound could be investigated for its potential biological activity. This might include studies on its interaction with biological targets, its pharmacokinetics, and its potential therapeutic applications.

Industry

In industry, the compound might find applications in materials science, such as the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. This might involve binding to proteins, enzymes, or other biological molecules, leading to changes in their activity or function. Detailed studies would be required to elucidate these mechanisms and identify the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiourea derivatives or compounds with similar structural features, such as azapentacyclo frameworks or trifluoromethyl groups.

Uniqueness

The uniqueness of this compound could lie in its specific combination of structural features, which might confer unique chemical properties or biological activity. Comparing its reactivity, stability, and biological effects with those of similar compounds would help highlight its distinctive characteristics.

Properties

IUPAC Name

1-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31F6N3S/c38-36(39,40)26-17-27(37(41,42)43)19-28(18-26)44-35(47)45-31-11-5-6-12-32(31)46-20-24-15-13-22-7-1-3-9-29(22)33(24)34-25(21-46)16-14-23-8-2-4-10-30(23)34/h1-4,7-10,13-19,31-32H,5-6,11-12,20-21H2,(H2,44,45,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHCLYDPDKSHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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